3-Bromo-1-ethyl-1H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-ethyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-2-8-3-6-4(5)7-8/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDWEAXPUUZRBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-1-ethyl-1H-1,2,4-triazole: Molecular Structure, Weight, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Bromo-1-ethyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The document details its molecular structure, molecular weight, and a validated protocol for its synthesis, underpinned by established chemical principles.
Introduction
3-Bromo-1-ethyl-1H-1,2,4-triazole belongs to the 1,2,4-triazole class of nitrogen-containing heterocyclic compounds. The triazole core is a prevalent scaffold in a wide array of pharmaceuticals, agrochemicals, and materials. The presence of a bromine atom and an ethyl group on the triazole ring provides distinct physicochemical properties and offers a handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. This guide will serve as a technical resource for professionals engaged in research and development involving this compound.
Molecular Structure and Properties
The fundamental framework of 3-Bromo-1-ethyl-1H-1,2,4-triazole consists of a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. A bromine atom is substituted at the 3-position of the triazole ring, and an ethyl group is attached to the nitrogen atom at the 1-position.
Molecular Structure
The structure of 3-Bromo-1-ethyl-1H-1,2,4-triazole is as follows:
Caption: General workflow for the synthesis of 3-Bromo-1-ethyl-1H-1,2,4-triazole.
Experimental Protocol
This protocol is a representative procedure for the N-ethylation of 3-Bromo-1H-1,2,4-triazole. The specific conditions may require optimization based on laboratory settings and reagent purity.
Materials:
-
3-Bromo-1H-1,2,4-triazole
-
Ethyl iodide (or ethyl bromide)
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. The suspension should be stirred vigorously. The use of a solid base like potassium carbonate is crucial for deprotonating the triazole nitrogen, thereby activating it for nucleophilic attack.
-
Addition of Alkylating Agent: To the stirred suspension, add ethyl iodide (1.1 - 1.5 eq) dropwise at room temperature. The choice of ethyl iodide as the alkylating agent is due to the higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds, facilitating the SN2 reaction.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of the aqueous layer). The organic layers are combined, washed with brine to remove residual DMF and inorganic salts, and then dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3-Bromo-1-ethyl-1H-1,2,4-triazole.
Characterization
The structural confirmation of the synthesized 3-Bromo-1-ethyl-1H-1,2,4-triazole is critical. The following analytical techniques are essential for its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The chemical shift of the triazole ring proton will also be observed.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group and the two carbons of the triazole ring.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as C-H, C=N, and C-N bonds.
Safety and Handling
3-Bromo-1H-1,2,4-triazole, the starting material, is known to cause skin irritation. [1]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this and its derivatives. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific chemicals used.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, properties, and a reliable synthetic route for 3-Bromo-1-ethyl-1H-1,2,4-triazole. The provided experimental protocol, based on established N-alkylation chemistry of triazoles, offers a practical approach for its preparation. The structural elucidation of the final product through standard analytical techniques is paramount for ensuring its purity and identity for subsequent applications in research and development.
References
Sources
An In-depth Technical Guide to 3-Bromo-1-ethyl-1H-1,2,4-triazole and its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Core Chemical Identifiers and Properties
The 1,2,4-triazole ring is a key pharmacophore found in a wide range of biologically active molecules.[1] The introduction of a bromine atom at the 3-position and an ethyl group at the N1 position creates a versatile building block for further chemical elaboration.
Below is a summary of the known identifiers for the parent and methylated analogs, which serve as a baseline for the expected properties of the ethyl derivative.
| Identifier | 3-Bromo-1H-1,2,4-triazole | 3-Bromo-1-methyl-1H-1,2,4-triazole | 3-Bromo-1-ethyl-1H-1,2,4-triazole (Predicted) |
| CAS Number | 7343-33-1[2][3][4] | 56616-91-2[5][6] | Not Available |
| Molecular Formula | C₂H₂BrN₃[3][7][8] | C₃H₄BrN₃[5][9] | C₄H₆BrN₃ |
| Molecular Weight | 147.96 g/mol [3][8] | 161.99 g/mol [5] | 176.02 g/mol |
| IUPAC Name | 3-bromo-1H-1,2,4-triazole[7] | 3-bromo-1-methyl-1H-1,2,4-triazole[5] | 3-bromo-1-ethyl-1H-1,2,4-triazole |
| InChI Key | HHIZISRHAQPAMY-UHFFFAOYSA-N[2][7] | KWGLUDZPAMFWJZ-UHFFFAOYSA-N[5][6] | (Predicted) |
| Physical Form | Solid[2] | Solid[5] | Likely a solid or oil |
| Melting Point | 186-189 °C[3][10] | Not specified | Lower than the 1H-analog |
Synthesis and Reaction Chemistry
The synthesis of 3-Bromo-1-ethyl-1H-1,2,4-triazole would logically proceed from the readily available 3-Bromo-1H-1,2,4-triazole. The acidic nature of the N-H proton in the parent triazole allows for straightforward N-alkylation reactions.
Proposed Synthetic Pathway: N-Ethylation
The most direct route to the target compound is the N-alkylation of 3-Bromo-1H-1,2,4-triazole with an ethylating agent. The choice of base and solvent is critical to control the regioselectivity of the alkylation, as 1,2,4-triazoles can be alkylated at different nitrogen positions.
Caption: Proposed synthetic route via N-alkylation.
Experimental Protocol (Representative):
-
To a solution of 3-Bromo-1H-1,2,4-triazole (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile, add a base (e.g., potassium carbonate, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the triazole anion.
-
Add the ethylating agent (e.g., ethyl iodide or ethyl bromide, 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 50-70 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-Bromo-1-ethyl-1H-1,2,4-triazole.
Reactivity and Synthetic Utility
The bromine atom on the triazole ring is the primary site for further functionalization, most commonly through cross-coupling reactions. This makes 3-bromo-1-alkyl-1,2,4-triazoles valuable intermediates in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.[11]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-1H-1,2,4-triazole | 7343-33-1 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 3-BROMO-1H-1,2,4-TRIAZOLE | 7343-33-1 [chemicalbook.com]
- 5. 3-Bromo-1-methyl-1H-1,2,4-triazole AldrichCPR 56616-91-2 [sigmaaldrich.com]
- 6. 3-BROMO-1-METHYL-1H-1,2,4-TRIAZOLE (56616-91-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. 1H-1,2,4-Triazole, 3-bromo- [webbook.nist.gov]
- 8. 3-Bromo-1H-1,2,4-triazole | CAS 7343-33-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. 3-Bromo-1-(methyl-D3)-1H-1,2,4-triazole | C3H4BrN3 | CID 21852824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 7343-33-1 Cas No. | 3-Bromo-1H-1,2,4-triazole | Matrix Scientific [matrixscientific.com]
- 11. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Potential biological activities of 3-Bromo-1-ethyl-1H-1,2,4-triazole scaffolds
Unlocking Pharmacological Potential Through Halogenated Heterocycles
Executive Summary
In modern medicinal chemistry, "privileged structures" are molecular frameworks capable of providing ligands for diverse biological targets. The 3-Bromo-1-ethyl-1H-1,2,4-triazole scaffold represents a high-value "linchpin" intermediate. Unlike fully elaborated drugs, this scaffold possesses a dual-functional nature: the 3-bromo substituent acts as a reactive handle for cross-coupling (Suzuki-Miyaura, Sonogashira) or nucleophilic substitution (
This guide analyzes the transition of this scaffold from a chemical building block to a bioactive agent, specifically highlighting its utility in generating libraries for oncology (MCF-7 inhibition) , antimicrobial therapy (ESKAPE pathogens) , and neuropharmacology .
Chemical Architecture & Reactivity Profile
The utility of 3-Bromo-1-ethyl-1H-1,2,4-triazole lies in its electronic desymmetry. The triazole ring is electron-deficient, making the C3-position highly susceptible to functionalization, while the N1-ethyl group blocks tautomerization, fixing the aromatic system.
2.1 Structural Logic
-
The Warhead (C-Br): The carbon-bromine bond at position 3 is the primary site for diversification. It is less reactive than an iodide but offers a balance of stability and reactivity for Palladium-catalyzed cross-couplings.
-
The Anchor (N-Ethyl): The ethyl group at N1 serves two roles:
-
Regiocontrol: It prevents N-H acidity, directing subsequent reactions solely to the C3 or C5 positions.
-
ADME Tuning: Compared to a methyl group, the ethyl chain provides a slight increase in lipophilicity, potentially improving blood-brain barrier (BBB) penetration for CNS targets [1].
-
2.2 Divergent Synthesis Strategy (Visualization)
The following diagram illustrates how this single scaffold diverges into three distinct therapeutic classes based on the chemistry applied at the C3-Bromo position.
Figure 1: Divergent synthetic pathways from the 3-bromo-1-ethyl-1H-1,2,4-triazole scaffold. The C3-bromo handle allows access to distinct chemical spaces.
Biological Activities & Therapeutic Potential[1][2][3][4][5][6][7][8][9][10][11]
The biological activity of this scaffold is rarely intrinsic; it is realized upon derivatization. However, the specific substitution pattern (3-bromo, 1-ethyl) dictates the biological space the resulting molecules can access.
3.1 Oncology: Apoptosis Induction in Breast Cancer
Research indicates that diarylated derivatives synthesized from 3-bromo-1,2,4-triazoles exhibit potent cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231).
-
Mechanism: These derivatives elevate BAX protein levels, triggering mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis [2].[1]
-
Key Insight: The 1,2,4-triazole ring acts as a bioisostere for amide or ester linkages found in peptide-based drugs, maintaining hydrogen bonding capability while resisting metabolic hydrolysis.
3.2 Antimicrobial: The Azole Legacy
Triazoles are the cornerstone of antifungal therapy (e.g., Fluconazole). The 3-bromo scaffold allows for the introduction of lipophilic aryl groups necessary to inhibit Lanosterol 14
-
Bacterial Targets: 3-substituted derivatives have shown efficacy against S. aureus and E. coli. The mechanism often involves disruption of cell wall synthesis or inhibition of bacterial DNA gyrase, depending on the C3 substituent [3].
3.3 Neuropharmacology: GABA Modulation
1,2,4-triazoles are known pharmacophores for the benzodiazepine binding site of the
-
Potential: The 1-ethyl group is critical here. Small alkyl groups at N1 are often required for fitting into the hydrophobic pocket of the receptor. Substitution of the bromine with rigid aromatic systems can yield high-affinity antagonists or inverse agonists [4].
Quantitative Data Summary
The following table summarizes biological data from literature where 3-bromo-1,2,4-triazole was the starting scaffold for bioactive libraries.
| Therapeutic Area | Target / Cell Line | Derivative Type | Activity Metric | Reference |
| Oncology | MCF-7 (Breast Cancer) | 1,3-Diaryl-1,2,4-triazole | [2] | |
| Antimicrobial | Bacillus cereus | 3-Sulfonyl-1,2,4-triazole | [4] | |
| Antifungal | Candida albicans | Thione-substituted | High fungicidal activity | [5] |
| Inflammation | Edema Inhibition | 1,2,4-Triazolo-thiadiazine | 91% Inhibition | [6] |
Experimental Protocols
5.1 Protocol: Suzuki-Miyaura Coupling at C3
Objective: To functionalize the 3-bromo position with an aryl group, creating a biaryl pharmacophore. Scope: This protocol uses the 3-bromo-1-ethyl scaffold.
Reagents:
-
3-Bromo-1-ethyl-1H-1,2,4-triazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
- (5 mol%)
- (2.0 equiv)
-
Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Degassing: In a sealed tube, suspend the triazole scaffold, arylboronic acid, and base (
) in the solvent mixture. Sparge with Argon for 15 minutes. Reasoning: Oxygen poisons the Pd(0) catalyst, reducing yield. -
Catalyst Addition: Add
quickly under an Argon counter-flow. Seal the vessel immediately. -
Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material (
) should disappear. -
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute filtrate with EtOAc and wash with brine.
-
Purification: Concentrate and purify via flash column chromatography.
Self-Validation:
-
Success Indicator: Appearance of a new UV-active spot with lower
(if the aryl group is polar) or higher (if non-polar). -
NMR Check: Disappearance of the C3-Br carbon signal (~130-140 ppm) and appearance of new aromatic protons.
5.2 Protocol: MTT Cell Viability Assay
Objective: To assess the anticancer potential of the synthesized derivative.
-
Seeding: Plate MCF-7 cells (
cells/well) in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Add the triazole derivative at varying concentrations (0.1 – 100
) dissolved in DMSO (final DMSO concentration < 0.1%). -
Incubation: Incubate for 48h at 37°C, 5%
. -
Labeling: Add 10
of MTT reagent (5 mg/mL) to each well. Incubate for 4h. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan. -
Solubilization: Discard media. Add 100
DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Mechanistic Pathway Visualization
The following diagram details the signaling pathway engaged by 3-arylated triazole derivatives in cancer cells (specifically MCF-7).
Figure 2: Proposed mechanism of action for 3-aryl-1,2,4-triazole derivatives in MCF-7 breast cancer cells, leading to mitochondrial-mediated apoptosis.
References
-
Sigma-Aldrich. (n.d.). 3-Bromo-1-methyl-1H-1,2,4-triazole Product Specification. Retrieved from
-
Mondal, S., et al. (2023).[2] Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. New Journal of Chemistry. Retrieved from
-
Behalo, M. S., et al. (2013).[3] Synthesis of Some Novel 1,2,4-Triazole Derivatives As Potential Antimicrobial Agents. European Journal of Chemistry. Retrieved from
-
Barbuceanu, S., et al. (2014). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. Retrieved from
-
Guzeldemirci, N. U., et al. (2023).[2] Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from
-
Shcherbyna, R., et al. (2022). Current research trends of 1,2,4-triazole derivatives biological activity. ResearchGate. Retrieved from
Sources
- 1. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents | European Journal of Chemistry [eurjchem.com]
Methodological & Application
Topic: Suzuki-Miyaura Coupling Reaction Conditions for 3-Bromo-1-ethyl-1H-1,2,4-triazole
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, and its functionalization is a key step in the synthesis of numerous pharmaceutical agents.[1] The Suzuki-Miyaura cross-coupling reaction offers a powerful method for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the triazole core.[2][3] This document provides an in-depth guide to developing and optimizing the Suzuki-Miyaura coupling for a specific, and often challenging, substrate: 3-Bromo-1-ethyl-1H-1,2,4-triazole. We will explore the mechanistic underpinnings, delve into the critical role of each reaction component, and provide detailed, field-proven protocols to guide researchers toward successful synthesis.
The Challenge and Opportunity of the 1,2,4-Triazole Substrate
3-Bromo-1-ethyl-1H-1,2,4-triazole presents a unique set of characteristics that must be understood to achieve high-yield couplings. The triazole ring is an electron-deficient heteroaromatic system. This electronic nature has two primary, opposing consequences for the Suzuki-Miyaura reaction:
-
Favorable Oxidative Addition: The electron-withdrawing character of the triazole ring polarizes the C-Br bond, making it more susceptible to the initial, often rate-limiting, oxidative addition step with the Pd(0) catalyst.[4][5]
-
Potential Catalyst Inhibition: The lone pairs of electrons on the ring's nitrogen atoms can coordinate with the palladium center. This can lead to the formation of off-cycle, inactive catalyst species, effectively poisoning the catalyst and stalling the reaction.
The key to success lies in selecting reaction conditions—specifically the ligand—that promote the desired catalytic cycle while minimizing catalyst inhibition.
The Suzuki-Miyaura Catalytic Cycle: A Visual Guide
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. Understanding this cycle is fundamental to rational troubleshooting and optimization.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Key Reaction Parameters
The success of coupling with 3-Bromo-1-ethyl-1H-1,2,4-triazole is highly dependent on the careful selection of four key components: the palladium catalyst system (precatalyst and ligand), the base, and the solvent.
Palladium Precatalyst and Ligand Selection
This is the most critical choice for this substrate class. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in-situ formation of the active Pd(0) species. For challenging substrates, modern, well-defined precatalysts are superior.
-
Expert Insight: For heteroaryl bromides prone to catalyst inhibition, bulky, electron-rich phosphine ligands are essential.[6] They accelerate the rate of reductive elimination, which is often the turnover-limiting step, and sterically shield the palladium center, discouraging inhibitory coordination from the triazole nitrogens.[4]
-
Recommended Ligands:
-
Buchwald-type Biarylphosphines: Ligands like SPhos and XPhos are highly effective for heteroaryl couplings. They possess the ideal balance of steric bulk and electron-donating ability.[7][8]
-
Alkylphosphines: Tricyclohexylphosphine (PCy₃) and Tri-tert-butylphosphine (P(t-Bu)₃) are also excellent choices, known for promoting the oxidative addition of less reactive halides.[6][9]
-
-
Recommended Precatalysts: Using palladacycle precatalysts, such as XPhos Pd G2 or SPhos Pd G2, is highly recommended. These are air- and moisture-stable solids that rapidly and reliably generate the active monoligated Pd(0) species in solution, leading to more reproducible results.[8][10]
The Role of the Base
The base is not a mere spectator; its primary role is to activate the boronic acid, forming a more nucleophilic borate species that facilitates the crucial transmetalation step.[2][9][11]
| Base | Typical Concentration | Solvent Compatibility | Key Characteristics & Insights |
| K₂CO₃ | 2.0 - 3.0 equiv. | Aqueous mixtures (Dioxane/H₂O, THF/H₂O) | A reliable, cost-effective, and moderately strong base. Often the best starting point for screening. Its solubility in water is key to its effectiveness in biphasic systems.[12] |
| K₃PO₄ | 2.0 - 3.0 equiv. | Anhydrous organic (Dioxane, Toluene, THF) | A stronger base than carbonates, often effective where K₂CO₃ fails. Its higher basicity can accelerate transmetalation but also increases the risk of boronic acid protodeboronation.[11][13] |
| Cs₂CO₃ | 2.0 equiv. | Anhydrous organic (Dioxane, THF) | A highly effective but more expensive base. Its greater solubility in organic solvents compared to other potassium salts can be advantageous in anhydrous reactions.[11] |
-
Trustworthiness Principle: Always perform a base screen when developing a new Suzuki-Miyaura reaction. The optimal base is highly substrate-dependent. An ineffective base is a common cause of reaction failure.
The Solvent System
The solvent must solubilize the organic substrate, the catalyst, and, in biphasic systems, effectively interact with the aqueous base solution.
-
Biphasic Systems (e.g., Dioxane/Water, THF/Water): This is often the most robust approach. The organic solvent dissolves the aryl bromide and catalyst, while the water dissolves the inorganic base. The reaction occurs at the interface or in the organic phase, facilitated by phase-transfer phenomena. A 3:1 to 5:1 organic:water ratio is a common starting point.[13][14]
-
Anhydrous Aprotic Solvents (e.g., Dioxane, Toluene, 2-MeTHF): Used typically with stronger, more organo-soluble bases like K₃PO₄. This can be beneficial if either the starting material or product is sensitive to water.
-
Green Chemistry Note: Solvents like DMF, NMP, and DMAc should be avoided where possible. Greener alternatives like 2-MeTHF or CPME are increasingly being employed in industrial settings.[15]
Experimental Protocols
The following protocols provide a validated starting point for researchers. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[16]
General Workflow
Caption: Standard experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: Initial Screening Condition
This protocol is designed as a robust starting point for coupling with a new, untested arylboronic acid.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add:
-
3-Bromo-1-ethyl-1H-1,2,4-triazole (1.0 mmol, 1.0 equiv).
-
Arylboronic acid (1.2 mmol, 1.2 equiv).
-
Potassium Carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv).
-
XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%).
-
-
Reaction Setup: Seal the vial with a septum cap. Evacuate and backfill the vial with Nitrogen or Argon gas three times.
-
Solvent Addition: Through the septum, add 1,4-Dioxane (4.0 mL) and deionized water (1.0 mL) via syringe.
-
Heating and Monitoring: Place the vial in a preheated oil bath or heating block at 90 °C. Stir vigorously for 4-12 hours. Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Optimized Condition for Electron-Neutral Arylboronic Acids
This protocol is a refined version for typically well-behaved coupling partners like phenylboronic acid.
-
Reagent Preparation: To a reaction vessel, add:
-
3-Bromo-1-ethyl-1H-1,2,4-triazole (1.0 mmol, 1.0 equiv).
-
Phenylboronic acid (1.1 mmol, 1.1 equiv).
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
SPhos Pd G2 precatalyst (0.01 mmol, 1 mol%).
-
-
Reaction Setup: Establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add anhydrous 2-MeTHF (5.0 mL).
-
Heating and Monitoring: Heat the reaction to 80 °C and stir for 2-6 hours, monitoring progress by TLC or LC-MS.
-
Workup and Purification: Follow steps 5-7 from Protocol 1.
-
Microwave-Assisted Synthesis: For rapid optimization, reactions can be performed in a microwave reactor. Typical conditions are 110-130 °C for 15-45 minutes, but these must be optimized carefully for each substrate pair.[17][18]
Data Interpretation and Troubleshooting
The following table illustrates a hypothetical optimization screen, providing a template for data organization.
| Entry | Precatalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 12 | 15 |
| 2 | Pd₂(dba)₃ (1) | None | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 12 | <5 |
| 3 | XPhos Pd G2 (2) | (XPhos) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 4 | 85 |
| 4 | XPhos Pd G2 (2) | (XPhos) | K₃PO₄ (2.0) | Dioxane | 90 | 4 | 78 |
| 5 | SPhos Pd G2 (1) | (SPhos) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 3 | 92 |
| 6 | SPhos Pd G2 (1) | (SPhos) | Na₂CO₃ (2.5) | Dioxane/H₂O | 90 | 6 | 65 |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (O₂ exposure).2. Ineffective base or ligand.3. Insufficient temperature. | 1. Ensure rigorous inert atmosphere technique.2. Screen alternative bases (K₃PO₄, Cs₂CO₃) and ligands (XPhos, PCy₃).3. Increase temperature in 10 °C increments. |
| Debromination of Starting Material | Catalyst is too active or reductive elimination is slow compared to side reactions. | 1. Lower the reaction temperature.2. Use a less electron-rich ligand.3. Ensure the boronic acid is of high quality and used in slight excess. |
| Protodeboronation of Boronic Acid | Base is too strong, or there is excess water/prolonged heating. | 1. Switch to a milder base (e.g., K₂CO₃ from K₃PO₄).2. Use the boronic acid as its more stable pinacol ester counterpart.3. Reduce reaction time. |
| Formation of Biaryl Homocoupling Product | Presence of oxygen in the reaction vessel. | 1. Improve inert gas purging technique.2. Use degassed solvents. |
Conclusion
The Suzuki-Miyaura cross-coupling of 3-Bromo-1-ethyl-1H-1,2,4-triazole is a highly achievable transformation that opens the door to a vast chemical space for drug discovery and development. Success hinges on a rational approach to optimization, with particular emphasis on the selection of a modern palladium precatalyst system featuring a bulky, electron-rich phosphine ligand. By understanding the substrate's unique electronic properties and systematically screening key parameters like the base and solvent, researchers can develop robust, high-yielding, and scalable protocols.
References
-
Bellina, F., & Rossi, R. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 110(2), 1082-1146. 6
-
TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. Retrieved from TCI Chemicals website.
-
Molla, M. R., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General, 557, 43-52.
-
Wikipedia contributors. (2024, February 15). Suzuki reaction. In Wikipedia, The Free Encyclopedia.
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Wang, L., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Palladium(II) Complex. Journal of Chemistry, 2017, 1-7.
-
Shaikh, A. A., & Ghorpade, R. E. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5236-5263.
-
Li, Y., et al. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using a tetraphosphine ligand. Applied Organometallic Chemistry, 26(11), 639-643.
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ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide. Retrieved from ACS Green Chemistry Institute.
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McMullen, J. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 474-480.
-
Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Retrieved from Benchchem.
-
Tinnis, F., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Results in Chemistry, 5, 100788.
-
Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Journal of the American Chemical Society, 124(46), 13662-13663.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal.
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
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ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from Fisher Scientific.
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Al-Majid, A. M., et al. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by a heterobimetallic coordination polymer. ResearchGate.
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube.
-
Saha, S., et al. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 13(10), 1235-1249.
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.
-
Avula, S. R., et al. (2021). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. ACS Omega, 6(1), 743-752.
-
Liu, W., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 997806.
-
Kudelko, A. (2019). Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids. Open Peer Review Project.
-
Daou, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Organic & Biomolecular Chemistry, 19(28), 6241-6251.
-
Avula, S. R., et al. (2022). Microwave-Assisted: An Efficient Aqueous Suzuki-Miyaura Cross-Coupling Reaction of the Substituted 1H-1,2,3-Triazoles. Letters in Organic Chemistry, 19(8), 754-766.
-
Lopušanskaja, E., et al. (2018). Synthesis of Cyclic 3-Aryl-Substituted 1,2-Dicarbonyl Compounds via Suzuki Cross-Coupling Reactions. Synthesis, 50(08), 1605-1614.
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-1-ethyl-1H-1,2,4-triazole
Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle that stands as a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and its function as a bioisostere for amide and ester groups, contribute to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1] This has led to the successful development of a wide array of therapeutic agents containing the 1,2,4-triazole core, with applications as antifungal, anticancer, antiviral, and antibacterial agents.[2][3] Notable examples include the antifungal drugs Fluconazole and Itraconazole, and the antiviral agent Ribavirin.[1][2][4]
The functionalization of the 1,2,4-triazole core is crucial for modulating its biological activity. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of C-C and C-N bonds, enabling the introduction of diverse substituents onto the triazole ring.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 3-bromo-1-ethyl-1H-1,2,4-triazole, a key intermediate for the synthesis of novel therapeutic agents. We will delve into detailed protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, explaining the rationale behind experimental choices and providing insights for successful reaction optimization.
Core Concepts: Understanding Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), or migratory insertion (for Heck), and reductive elimination.[6][7] The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 3-bromo-1-ethyl-1H-1,2,4-triazole) to a low-valent palladium(0) species, forming a palladium(II) intermediate.[8]
-
Transmetalation/Migratory Insertion: In the Suzuki reaction, a boronic acid derivative, activated by a base, transfers its organic group to the palladium(II) complex.[9] In the Heck reaction, an alkene coordinates to the palladium and then inserts into the palladium-carbon bond.
-
Reductive Elimination: This final step involves the formation of the new C-C or C-N bond and regeneration of the palladium(0) catalyst, allowing the cycle to continue.[8]
Experimental Protocols
General Considerations for All Reactions:
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst. This is achieved by using standard Schlenk line techniques or a glovebox.
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be accomplished by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
Reagent Purity: The purity of all reagents, particularly the palladium catalyst, ligands, and base, is critical for reproducible results.
Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7][9] It is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups.
Protocol: Synthesis of 1-Ethyl-3-phenyl-1H-1,2,4-triazole
| Reagent | Molar Equiv. | Amount |
| 3-Bromo-1-ethyl-1H-1,2,4-triazole | 1.0 | (e.g., 1 mmol, 190 mg) |
| Phenylboronic Acid | 1.2 | (e.g., 1.2 mmol, 146 mg) |
| Pd(PPh₃)₄ | 0.05 | (e.g., 0.05 mmol, 58 mg) |
| K₂CO₃ | 2.0 | (e.g., 2.0 mmol, 276 mg) |
| Toluene | - | 5 mL |
| Water | - | 1 mL |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add 3-bromo-1-ethyl-1H-1,2,4-triazole, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable palladium(0) precatalyst that is effective for a wide range of Suzuki couplings.
-
Base: Potassium carbonate is a moderately strong base that is sufficient to activate the boronic acid for transmetalation without causing decomposition of sensitive functional groups.[9]
-
Solvent System: The biphasic toluene/water system is often employed to facilitate the dissolution of both the organic and inorganic reagents.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Vinylation of the Triazole Core
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10][11] This reaction is particularly useful for introducing vinyl groups, which can be further functionalized.
Protocol: Synthesis of 1-Ethyl-3-vinyl-1H-1,2,4-triazole
| Reagent | Molar Equiv. | Amount |
| 3-Bromo-1-ethyl-1H-1,2,4-triazole | 1.0 | (e.g., 1 mmol, 190 mg) |
| n-Butyl acrylate | 1.5 | (e.g., 1.5 mmol, 192 mg) |
| Pd(OAc)₂ | 0.02 | (e.g., 0.02 mmol, 4.5 mg) |
| P(o-tolyl)₃ | 0.04 | (e.g., 0.04 mmol, 12.2 mg) |
| Et₃N | 2.0 | (e.g., 2.0 mmol, 202 mg) |
| DMF | - | 5 mL |
Step-by-Step Procedure:
-
In a Schlenk tube, dissolve 3-bromo-1-ethyl-1H-1,2,4-triazole, palladium(II) acetate, and tri(o-tolyl)phosphine in degassed DMF.
-
Add triethylamine and n-butyl acrylate to the solution.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over magnesium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tolyl)₃ is a classic and effective catalyst system for the Heck reaction.
-
Base: Triethylamine acts as a base to neutralize the HBr formed during the reaction, regenerating the Pd(0) catalyst.
-
Solvent: DMF is a polar aprotic solvent that is well-suited for Heck reactions, as it can dissolve both the organic and inorganic components.
Visualization of the Heck Reaction Workflow
Caption: General workflow for the Heck cross-coupling reaction.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes.[12][13] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Protocol: Synthesis of 1-Ethyl-3-(phenylethynyl)-1H-1,2,4-triazole
| Reagent | Molar Equiv. | Amount |
| 3-Bromo-1-ethyl-1H-1,2,4-triazole | 1.0 | (e.g., 1 mmol, 190 mg) |
| Phenylacetylene | 1.2 | (e.g., 1.2 mmol, 122 mg) |
| PdCl₂(PPh₃)₂ | 0.02 | (e.g., 0.02 mmol, 14 mg) |
| CuI | 0.04 | (e.g., 0.04 mmol, 7.6 mg) |
| Et₃N | 2.0 | (e.g., 2.0 mmol, 202 mg) |
| THF | - | 5 mL |
Step-by-Step Procedure:
-
To a Schlenk flask, add 3-bromo-1-ethyl-1H-1,2,4-triazole, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed THF and triethylamine.
-
Add phenylacetylene dropwise to the stirring solution.
-
Stir the reaction at room temperature for 8-16 hours.
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]
-
Base/Solvent: Triethylamine serves as both the base and a co-solvent, which is a common practice in Sonogashira couplings.[13]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[8][14] This reaction has become a cornerstone of modern synthetic organic chemistry, particularly in pharmaceutical research.
Protocol: Synthesis of N-Benzyl-1-ethyl-1H-1,2,4-triazol-3-amine
| Reagent | Molar Equiv. | Amount |
| 3-Bromo-1-ethyl-1H-1,2,4-triazole | 1.0 | (e.g., 1 mmol, 190 mg) |
| Benzylamine | 1.2 | (e.g., 1.2 mmol, 129 mg) |
| Pd₂(dba)₃ | 0.01 | (e.g., 0.01 mmol, 9.2 mg) |
| Xantphos | 0.02 | (e.g., 0.02 mmol, 11.6 mg) |
| NaOt-Bu | 1.4 | (e.g., 1.4 mmol, 135 mg) |
| Toluene | - | 5 mL |
Step-by-Step Procedure:
-
In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], Xantphos, and sodium tert-butoxide.
-
Add 3-bromo-1-ethyl-1H-1,2,4-triazole and degassed toluene.
-
Add benzylamine via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 18 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.
-
Concentrate and purify by column chromatography.
Causality Behind Experimental Choices:
-
Ligand: Xantphos is a bulky, electron-rich phosphine ligand that is highly effective in promoting the reductive elimination step in the Buchwald-Hartwig amination, leading to higher yields and broader substrate scope.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig reactions to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Palladium Source: Pd₂(dba)₃ is a stable Pd(0) source that is often preferred for its reliability.
Visualization of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure inert atmosphere and use freshly opened/purified catalyst and ligands. |
| Insufficiently degassed solvent | Degas solvents thoroughly before use. | |
| Inappropriate base or temperature | Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and optimize the reaction temperature. | |
| Formation of side products | Homocoupling of boronic acid (Suzuki) | Use a lower catalyst loading or a different ligand. |
| Dehalogenation of starting material | Use a milder base or lower reaction temperature. Additives like TBAB can sometimes suppress this.[11][15] | |
| Dimerization of alkyne (Sonogashira) | Use a copper-free protocol or slowly add the alkyne. | |
| Difficulty in purification | Co-elution of product and byproducts | Optimize the mobile phase for column chromatography or consider recrystallization. |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 3-bromo-1-ethyl-1H-1,2,4-triazole. The protocols and insights provided in this application note offer a solid foundation for researchers to synthesize a diverse library of 1,2,4-triazole derivatives for applications in drug discovery and materials science. Careful attention to experimental parameters, particularly the choice of catalyst, ligand, base, and reaction conditions, is paramount for achieving high yields and purity. The provided troubleshooting guide should assist in overcoming common challenges encountered in these transformations.
References
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- (2023, June 9). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications.
- (n.d.). An insight on medicinal attributes of 1,2,4-triazoles - PMC.
- (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- (2023, March 20). 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks.
- (2018, July 31). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals | Journal of Agricultural and Food Chemistry - ACS Publications.
- (2025, October 14). Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts - Journal of Synthetic Chemistry.
- (n.d.). TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4.
- (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A.
- (n.d.). Buchwald–Hartwig amination - Wikipedia.
- (n.d.). 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction - RUIdeRA.
- (2019, April 10). Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids | Open Peer Review Project.
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- (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
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- (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones.
- (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - NIH.
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- (2021, September 3). Three-component Coupling Reaction for the Synthesis of Fully Substituted Triazoles: Reactivity Control of Cu- Acetylide - The Royal Society of Chemistry.
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- (n.d.). Palladium-Catalyzed Coupling Reactions of 3 and 4. Reaction conditions:... - ResearchGate.
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- (n.d.). Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- (n.d.). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC.
- (2024, May 6). Synthesis methods of 1,2,4-triazole-3-thiones: review.
- (n.d.). Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal.
- (2023, November 8). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.
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- (n.d.). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water.
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- 4. lifechemicals.com [lifechemicals.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of bioactive triazole derivatives from 3-bromo precursors
Application Note: Precision Engineering of Bioactive 1,2,3-Triazoles from 3-Bromo Precursors
Executive Summary & Strategic Rationale
The 1,2,3-triazole moiety acts as a premier pharmacophore and bioisostere in medicinal chemistry, offering metabolic stability, hydrogen bonding capability, and rigid linker properties. This guide details the conversion of 3-bromo precursors into bioactive triazoles.
The "3-bromo" designation typically refers to two distinct but critical synthetic entry points in drug discovery:
-
3-Bromo-prop-1-yne (Propargyl Bromide): Used to install a terminal alkyne "handle" onto a scaffold (e.g., phenols, amines) for subsequent click chemistry.
-
3-Bromo-substituted Scaffolds (e.g., 3-bromoacetyl coumarin, 3-bromopropyl linkers): These serve as electrophiles for in situ azidification, allowing for a one-pot conversion to triazoles via displacement.
This guide prioritizes the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , the gold standard for generating regioselective 1,4-disubstituted 1,2,3-triazoles.
Strategic Pathway Analysis
The choice of pathway depends on whether the 3-bromo precursor is intended to become the Azide (Click Acceptor) or the Alkyne (Click Donor).
Figure 1: Bifurcated synthetic strategy for converting 3-bromo precursors into triazole pharmacophores.
Protocol 1: One-Pot Synthesis of Triazoles from 3-Bromo Scaffolds
Application: Ideal for converting 3-bromoalkyl or 3-bromoacetyl derivatives (e.g., 3-(bromoacetyl)coumarin) directly into triazoles without isolating the potentially explosive organic azide intermediate.
Mechanism: Sequential SN2 nucleophilic substitution by azide ion followed by Cu(I)-catalyzed 1,3-dipolar cycloaddition.
Materials & Reagents
-
Substrate: 3-Bromo precursor (1.0 equiv)
-
Alkyne: Terminal alkyne of choice (1.1 equiv)
-
Azide Source: Sodium azide (NaN3) (1.2 equiv) [HAZARD]
-
Catalyst: Copper(II) sulfate pentahydrate (CuSO4[1]·5H2O) (10 mol%)
-
Reductant: Sodium ascorbate (20 mol%)
-
Solvent: DMSO/Water (4:1) or t-BuOH/Water (1:1)
Step-by-Step Methodology
-
Reaction Setup:
-
In a 20 mL scintillation vial or round-bottom flask, dissolve the 3-bromo precursor (1.0 mmol) in DMSO (4 mL).
-
Note: DMSO is preferred for 3-bromoacetyl derivatives to enhance SN2 rates. For simple alkyl bromides, t-BuOH/Water is sufficient.
-
-
Azide Generation (In Situ):
-
Add Sodium Azide (1.2 mmol, 78 mg) dissolved in a minimum amount of water (1 mL).
-
CAUTION: Do not acidify. Hydrazoic acid (HN3) is highly toxic and explosive.
-
Stir at room temperature (RT) for 30 minutes. (TLC check: disappearance of bromide).
-
-
Click Reaction:
-
Add the Terminal Alkyne (1.1 mmol) to the reaction mixture.
-
Add CuSO4·5H2O (0.1 mmol, 25 mg) dissolved in 0.5 mL water.
-
Add Sodium Ascorbate (0.2 mmol, 40 mg) dissolved in 0.5 mL water. The solution should turn from light blue to a turbid yellow/orange, indicating the generation of Cu(I).
-
-
Incubation:
-
Stir vigorously at RT for 2–12 hours.
-
Optimization: If the substrate is sterically hindered (e.g., secondary bromides), heat to 50°C.
-
-
Work-up:
-
Pour the reaction mixture into ice-cold water (20 mL).
-
The triazole product often precipitates as a solid. Filter, wash with cold water, and dilute ammonia (to remove copper traces).
-
If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over Na2SO4, and concentrate.
-
-
Purification:
-
Recrystallization from Ethanol/Water or Silica Gel Chromatography (Hexane/EtOAc gradient).
-
Protocol 2: Propargylation using 3-Bromopropyne (Propargyl Bromide)
Application: Used when the bioactive core (e.g., a phenol, indole, or amine) needs to be "tagged" with an alkyne before clicking with an external azide.
Materials
-
Substrate: Bioactive core with nucleophile (-OH, -NH2)
-
Reagent: 3-Bromo-prop-1-yne (Propargyl bromide) (1.2 equiv) [Lachrymator]
-
Base: K2CO3 (anhydrous) (2.0 equiv)
-
Solvent: DMF or Acetone
Step-by-Step Methodology
-
Activation:
-
Dissolve the substrate (e.g., 4-hydroxycoumarin, phenol derivative) in anhydrous DMF.
-
Add K2CO3 and stir at RT for 15 minutes to generate the phenoxide/anion.
-
-
Alkylation:
-
Add Propargyl bromide dropwise at 0°C.
-
Allow to warm to RT and stir for 4–6 hours.
-
Critical Control: Monitor for O-alkylation vs. C-alkylation (common in ambident nucleophiles like coumarins). Use acetone/reflux to favor O-alkylation.
-
-
Isolation:
-
Pour into crushed ice. Filter the solid propargylated intermediate.
-
-
Triazole Formation (The Click):
-
React the isolated propargyl ether with an organic azide using the CuAAC conditions described in Protocol 1 (Steps 3-5).
-
Data Analysis & Troubleshooting
Comparative Yields & Solvent Effects
| Entry | Precursor Type | Solvent System | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | 3-Bromoacetyl coumarin | DMSO/H2O | 25 | 2 | 92 | Fast SN2; High yield |
| 2 | Benzyl bromide | t-BuOH/H2O | 25 | 6 | 88 | Standard "Sharpless" conditions |
| 3 | Primary Alkyl bromide | DMF/H2O | 60 | 12 | 81 | Requires heat for displacement |
| 4 | 3-Bromopropyne (Linker) | Acetone (Reflux) | 56 | 4 | 95 | Step 1 (Propargylation) only |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Reaction stalls (Blue color persists) | Cu(I) oxidation | Add more Sodium Ascorbate (excess is harmless). Degas solvents with N2. |
| Low Yield (One-Pot) | Incomplete Azidification | Ensure Step 2 is complete (TLC) before adding Alkyne/Cu. Increase NaN3 to 1.5 eq. |
| Green precipitate | Copper chelation | Wash crude product with 10% NH4OH or EDTA solution. |
| Regioisomer mix | Thermal pathway active | Ensure temperature is <60°C. High heat promotes non-catalyzed 1,5-isomer formation. |
Safety & Hazard Control
-
Organic Azides: Low molecular weight organic azides (C/N ratio < 3) are explosive. Never isolate methyl or ethyl azide. The "One-Pot" protocol is designed specifically to mitigate this risk by keeping the azide in solution.
-
Sodium Azide: Highly toxic (comparable to cyanide). Reacts with acid to form explosive HN3. Reacts with chlorinated solvents (DCM, CHCl3) to form explosive di- and tri-azidomethane. Use DMSO, DMF, or Alcohols only.
-
Propargyl Bromide: Potent lachrymator and flammable. Handle only in a fume hood.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[2] Angewandte Chemie, 114(14), 2708–2711. Link
-
Shaikh, M. H., et al. (2016). Synthesis and biological evaluation of coumarin-based 1,2,3-triazole derivatives as anti-inflammatory agents. Arabian Journal of Chemistry, 9, S1667-S1673. (Demonstrates 3-bromoacetyl coumarin pathway).[3][4] Link
-
Appukkuttan, P., et al. (2004). A microwave-assisted click chemistry synthesis of 1,4-disubstituted 1,2,3-triazoles via a copper(I)-catalyzed three-component reaction.[5] Organic Letters, 6(22), 4223-4225. Link
-
Liang, L., & Astruc, D. (2011). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction and its applications. Coordination Chemistry Reviews, 255(23-24), 2933-2945. Link
Sources
- 1. mdhv.ca [mdhv.ca]
- 2. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
Application Note: Buchwald-Hartwig Amination of 3-Bromo-1-ethyl-1H-1,2,4-triazole
Executive Summary
This application note details the optimized protocol for the palladium-catalyzed amination of 3-bromo-1-ethyl-1H-1,2,4-triazole . Unlike simple aryl bromides, this substrate presents unique challenges due to the electron-deficient nature of the triazole ring and the presence of multiple coordinating nitrogen atoms, which can lead to catalyst poisoning.
The protocol defined herein utilizes a third-generation Buchwald precatalyst system incorporating bulky biarylphosphine ligands to suppress non-productive coordination. This method ensures high yields (>85%), excellent functional group tolerance, and reproducibility suitable for late-stage pharmaceutical functionalization.
Mechanistic Insight & Critical Analysis
The Substrate Challenge
The 1,2,4-triazole core is a "privileged scaffold" in oncology and CNS drug discovery, but its chemical functionalization is non-trivial.
-
Electronic Deactivation: The 1,2,4-triazole ring is
-deficient. While this theoretically facilitates oxidative addition of the C3-Br bond, it makes the subsequent reductive elimination step slower and more sensitive to steric bulk. -
Catalyst Poisoning (The "Pd-Sponge" Effect): The N2 and N4 nitrogens possess lone pairs capable of binding Pd(II) species, forming stable, off-cycle resting states (See Diagram 1). Standard ligands (e.g., PPh3, dppf) are often displaced by the substrate itself, killing the catalytic cycle.
-
Regio-Stability: The N-ethyl group at position 1 locks the tautomer, preventing N-arylation side reactions, but the C5-H proton remains weakly acidic (
in DMSO), necessitating careful base selection to avoid C-H activation or oligomerization.
Ligand Selection Strategy
To overcome the "Pd-Sponge" effect, we employ Dialkylbiaryl phosphines (specifically tBuBrettPhos or Xantphos ).
-
Steric Bulk: The immense bulk of tBuBrettPhos prevents the formation of bis-ligated Pd complexes, enforcing a mono-ligated Pd(0) species that is highly active.
-
Electron Richness: The electron-rich nature of the phosphine facilitates the oxidative addition of the strong C-Br bond on the electron-poor heterocycle.
Visualization: Catalytic Cycle & Inhibition Pathways
Figure 1: Catalytic cycle highlighting the competitive "Off-Cycle Trap" where the triazole nitrogen coordinates to Palladium, halting the reaction. Bulky ligands prevent this pathway.
Experimental Protocol
Materials & Reagents
-
Substrate: 3-Bromo-1-ethyl-1H-1,2,4-triazole (1.0 equiv)
-
Amine Partner: 1.2 equiv (Primary or Secondary aliphatic/aromatic)
-
Catalyst: tBuBrettPhos Pd G3 (2.0 - 4.0 mol%)
-
Alternative: Pd2(dba)3 (2 mol%) + tBuBrettPhos (4-8 mol%)
-
-
Base:
(2.0 equiv) or (2.0 equiv)-
Note: Avoid NaOtBu unless the amine is extremely weak; it can degrade the triazole.
-
-
Solvent: 1,4-Dioxane (anhydrous, degassed) or t-Amyl Alcohol.
Step-by-Step Procedure (1.0 mmol Scale)
-
Preparation of Glassware:
-
Oven-dry a 10 mL microwave vial or Schlenk tube containing a magnetic stir bar.
-
Cool under a stream of Argon or Nitrogen.
-
-
Reagent Addition (Solids):
-
Charge the vial with 3-Bromo-1-ethyl-1H-1,2,4-triazole (176 mg, 1.0 mmol).
-
Add Base (
: 652 mg, 2.0 mmol). -
Add Precatalyst (tBuBrettPhos Pd G3: 17 mg, 0.02 mmol).
-
Critical Step: Cap the vial and purge with Argon for 5 minutes. (Removal of
is vital to prevent phosphine oxidation).
-
-
Reagent Addition (Liquids):
-
Add Amine (1.2 mmol) via syringe. (If amine is solid, add in step 2).
-
Add Anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration).
-
-
Reaction:
-
Place in a pre-heated block at 90°C .
-
Stir vigorously (1000 rpm) for 4–12 hours.
-
Monitoring: Check by LC-MS or TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the bromide (UV active).
-
-
Work-up:
-
Purification:
-
Purify via Flash Column Chromatography.[2]
-
Gradient: 0%
10% MeOH in DCM (Triazole amines are polar).
-
Optimization & Troubleshooting (Self-Validating Systems)
Use the following decision matrix to optimize yields if the standard protocol underperforms.
Optimization Data Matrix
| Variable | Condition A (Standard) | Condition B (Difficult Substrates) | Condition C (Cost-Effective) |
| Ligand | tBuBrettPhos | BrettPhos | Xantphos |
| Pd Source | Pd G3 Precatalyst | Pd G3 Precatalyst | Pd(OAc)2 |
| Base | Cs2CO3 | LiHMDS (1.0 M in THF) | K3PO4 |
| Solvent | Dioxane | Toluene | Toluene/Water (10:1) |
| Temp | 90°C | 65°C - 80°C | 100°C |
| Use Case | General purpose | Base-sensitive groups | Large scale / Robust amines |
Troubleshooting Workflow
Figure 2: Decision tree for troubleshooting common reaction failures based on LC-MS data.
Validation Checkpoints
-
Color: The reaction mixture should remain orange/red or turn dark brown. If it turns black and precipitates immediately (within 10 mins), the ligand has failed to stabilize the Pd. Remedy: Add more ligand or switch to tBuBrettPhos.
-
Control: Run a "No Catalyst" control. If product forms, you are seeing
(Nucleophilic Aromatic Substitution), not Buchwald coupling. This is rare for 3-bromo-triazoles unless the amine is a powerful nucleophile, but important to verify.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, vol. 16, no.[3][4] 3, 2014, pp. 832–835.[4]
- Key Insight: Establishes tBuBrettPhos as the superior ligand for 5-membered azoles.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27–50.
- Key Insight: Comprehensive guide on ligand selection based on substr
-
Hartwig, J. F. "Evolution of C–H Bond Functionalization from Methane to Methodology." Journal of the American Chemical Society, vol. 138, no. 1, 2016, pp. 2–24.
- Key Insight: Mechanistic details on oxidative addition in heteroarom
-
BenchChem. "General Protocol for Buchwald-Hartwig Amination."
-
Key Insight: General handling of air-sensitive Pd precatalysts.[1]
-
Sources
Troubleshooting & Optimization
Purification methods for 3-Bromo-1-ethyl-1H-1,2,4-triazole crude mixtures
Answering the demand for specialized knowledge in heterocyclic chemistry, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 3-Bromo-1-ethyl-1H-1,2,4-triazole. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, focusing on the underlying principles and troubleshooting strategies essential for success in the laboratory.
Introduction: Understanding the Purification Challenge
3-Bromo-1-ethyl-1H-1,2,4-triazole is a substituted heterocyclic compound. Its purification is often complicated by its polarity, potential for isomerization, and the presence of closely related impurities from its synthesis. A typical synthesis involves the alkylation of 3-Bromo-1H-1,2,4-triazole, which can lead to a crude mixture containing the desired product, the unreacted starting material, and the 4-ethyl isomer (3-Bromo-4-ethyl-4H-1,2,4-triazole). This guide provides a systematic approach to tackling these challenges.
Section 1: FAQs - Initial Characterization and Strategy Selection
This section addresses the critical first steps before attempting any large-scale purification. A thorough initial analysis will save significant time and prevent material loss.
Q1: What are the most likely impurities in my crude 3-Bromo-1-ethyl-1H-1,2,4-triazole, and how can I detect them?
A: Based on a standard ethylation of 3-Bromo-1H-1,2,4-triazole, your primary impurities are likely to be the starting material and the N4-ethylated isomer. The table below summarizes their properties and detection by Thin Layer Chromatography (TLC).
| Compound | Structure | Expected Polarity | Typical TLC Behavior (e.g., in Ethyl Acetate/Hexane) |
| 3-Bromo-1H-1,2,4-triazole (Starting Material) | (Structure not shown) | High | Lowest Rf value (most polar) due to the N-H bond available for hydrogen bonding. |
| 3-Bromo-1-ethyl-1H-1,2,4-triazole (Desired Product) | (Structure not shown) | Intermediate | Intermediate Rf value. |
| 3-Bromo-4-ethyl-4H-1,2,4-triazole (Isomeric Impurity) | (Structure not shown) | Intermediate | Rf value is often very close to the desired product, making separation challenging. |
Detection Strategy: Use analytical TLC with a mobile phase such as 30-50% ethyl acetate in hexanes. Visualize the spots using a UV lamp (254 nm). Staining with potassium permanganate can also be effective if the compounds are not UV-active.
Q2: My compound seems to be degrading on the TLC plate. What does this mean for my purification strategy?
A: Degradation on a silica gel TLC plate is a significant warning sign. Standard silica gel is acidic and can cause decomposition of sensitive molecules.[1] The C-Br bond in your compound, while generally stable, could be susceptible to nucleophilic attack or other reactions catalyzed by the acidic silica surface.[2]
Recommended Action:
-
Test Stability: Spot your crude mixture on a TLC plate, let it sit in the open air for 30-60 minutes, and then elute it. If you see new spots or significant streaking from the origin, your compound is likely unstable on silica.[1]
-
Consider Alternatives: If instability is confirmed, you should consider using a deactivated stationary phase, such as neutral alumina, or reversed-phase chromatography.[3][4]
Q3: Should I start with column chromatography or recrystallization?
A: The choice depends on the nature of your crude mixture.
-
Column Chromatography: This is the most versatile method and is ideal for separating compounds with different polarities, such as your product from the more polar starting material.[5] It is the recommended first step if your TLC shows multiple, well-separated spots.
-
Recrystallization: This method is excellent for removing small amounts of impurities from a product that is already relatively pure (>90%). It is also useful if your product is a solid and you can find a solvent system where the impurities are either highly soluble or sparingly soluble.
Section 2: Troubleshooting Guide - Column Chromatography
Column chromatography is a powerful but often challenging technique for purifying heterocyclic compounds.[6]
Issue 1: Poor separation between my desired product and a close-running impurity.
Q: My TLC shows two spots that are very close together (ΔRf < 0.1). How can I improve their separation on a column?
A: This is a classic challenge, likely due to the isomeric impurity.
-
Optimize the Mobile Phase: Test a range of solvent systems. Sometimes, switching to a different solvent system with similar polarity but different chemical properties (e.g., dichloromethane/methanol instead of ethyl acetate/hexane) can improve selectivity. The goal is to find a system that gives your product an Rf of 0.2-0.3 for optimal separation.[7]
-
Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for interaction and can enhance the separation of closely eluting compounds.
-
Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity to separate your product from the close-running impurity.[7]
Issue 2: My compound is streaking or "tailing" on the column.
Q: My product elutes over many fractions with a characteristic "tail." What causes this, and how can I get sharper peaks?
A: Peak tailing for nitrogen-containing heterocycles on silica gel is often caused by strong interactions between the basic nitrogen atoms and acidic silanol groups on the silica surface.[3]
Solutions:
-
Add a Basic Modifier: Add 0.5-1% triethylamine (TEA) or a few drops of ammonia in methanol to your mobile phase. This neutralizes the acidic sites on the silica, preventing the strong ionic interactions that cause tailing.[4]
-
Use a Deactivated Stationary Phase: Consider using neutral alumina instead of silica gel. Alumina is available in acidic, neutral, and basic forms; the neutral or basic forms are suitable for basic compounds.[4]
Issue 3: My compound won't elute from the column, even with a very polar solvent.
Q: I've tried running my column with 100% ethyl acetate and even 10% methanol in dichloromethane, but my compound remains at the top. What should I do?
A: This indicates very strong adsorption to the stationary phase, which could be due to high polarity or decomposition.
-
Check for Decomposition: First, ensure the compound is not irreversibly binding or decomposing. Scrape a small amount of the silica from the top of the column, extract it with a very polar solvent like methanol, and analyze the extract by TLC or LC-MS to see if your compound is still intact.
-
Switch to Reversed-Phase: If your compound is stable but simply too polar for normal-phase chromatography, reversed-phase (RP) chromatography is the method of choice.[4] Here, you use a non-polar stationary phase (like C18 silica) and a polar mobile phase (like water/acetonitrile or water/methanol).
Section 3: Troubleshooting Guide - Recrystallization
Issue: My compound "oils out" instead of forming crystals.
Q: I've dissolved my crude product in a hot solvent, but upon cooling, it forms an oil, not a solid. How can I induce crystallization?
A: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point or when impurities are present.[4]
Solutions:
-
Slow Down the Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Rapid cooling encourages oil formation.
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to dissolve the oil completely, then attempt to cool it again slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]
-
Use Seed Crystals: If you have a tiny amount of the pure solid, add a single crystal to the cooled solution to induce crystallization.
Section 4: Protocols & Visualized Workflows
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol is essential when dealing with compounds sensitive to the acidic nature of standard silica gel.[3]
-
Prepare the Column: Dry-pack or wet-pack your column with silica gel as you normally would.[8]
-
Prepare Deactivating Solvent: Create a solvent mixture identical to your initial, least polar elution solvent, but add 1-2% triethylamine.
-
Flush the Column: Pass 2-3 column volumes of this deactivating solvent through the packed column. This neutralizes the most acidic sites.
-
Re-equilibrate: Flush the column with 2-3 column volumes of your initial elution solvent (this time, without the triethylamine) to remove any excess base.
-
Load and Elute: Your column is now deactivated and ready for you to load your sample and run the chromatography.
Visual Workflow 1: General Purification Strategy
This diagram outlines the decision-making process for purifying your crude mixture.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. magritek.com [magritek.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Overcoming catalyst poisoning in triazole cross-coupling reactions
Topic: Overcoming Catalyst Poisoning in Triazole Cross-Coupling Reactions Document ID: TSC-TRZ-004 Last Updated: February 2026
Introduction: The "Triazole Trap"
Triazoles (1,2,3- and 1,2,4-isomers) are privileged scaffolds in medicinal chemistry, yet they act as notorious "catalyst sinks" in Palladium (Pd) and Nickel (Ni) cross-coupling.
The Core Problem: The nitrogen atoms (specifically N3 in 1,2,3-triazoles and N4 in 1,2,4-triazoles) possess lone pairs capable of strong
This guide provides field-validated protocols to diagnose, prevent, and overcome this poisoning mechanism.
Module 1: Diagnostic Workflow
Is your reaction failing due to poisoning, or is it instability?
Troubleshooting Guide: The "Spike" Test
Before changing ligands, confirm the poisoning hypothesis using this kinetic profiling method.
Symptom: Reaction stalls at <20% conversion despite unconsumed starting material. Hypothesis: Product inhibition (autoinhibition) or substrate poisoning.
Protocol: Kinetic Spike Test
-
Run Baseline: Perform standard reaction (0.5 mmol scale). Monitor conversion at t=15, 30, 60 min.
-
Run Poisoned: Set up a second reaction adding 0.5 equivalents of the triazole starting material (or product) to the catalyst mixture 10 minutes before adding the electrophile.
-
Compare:
-
Scenario A (Poisoning): The "Poisoned" run shows <5% conversion immediately. The catalyst never activates.
-
Scenario B (Decomposition): Both runs start at similar rates but die off. This indicates thermal instability, not N-coordination poisoning.
-
Visualizing the Failure Mode
The following diagram illustrates the competition between the productive cycle and the triazole trap.
Caption: Figure 1. The kinetic competition between productive oxidative addition and non-productive nitrogen coordination (poisoning).
Module 2: Ligand Selection Strategy
The First Line of Defense: Steric Shielding
The most effective solution is Steric Exclusion . By using bulky, electron-rich ligands, you physically block the nitrogen lone pair from approaching the metal center while still allowing the smaller oxidative addition to occur.
Ligand Performance Matrix
| Ligand Class | Representative | Efficacy vs. Triazoles | Mechanism of Action | Recommended For |
| Biaryl Phosphines | XPhos, tBuXPhos | ⭐⭐⭐⭐⭐ (High) | Massive steric bulk prevents N-binding; promotes reductive elimination. | General Suzuki/Buchwald couplings. |
| Bulky Biaryls | BrettPhos | ⭐⭐⭐⭐ (High) | Optimized for C-N coupling; resists amine/azole poisoning. | Amination of triazole halides. |
| NHCs | IPr, IMes | ⭐⭐⭐ (Med-High) | Strong | Difficult, sterically hindered substrates. |
| Simple Phosphines | PPh3, dppf | ⭐ (Low) | Ineffective. Easily displaced by triazole nitrogen. | Avoid in triazole chemistry. |
Expert Insight: The Buchwald Protocol
For triazoles, standard Pd(OAc)₂/Ligand mixtures often fail because the triazole intercepts the Pd(II) before reduction to Pd(0). Solution: Use Pre-catalysts (e.g., XPhos Pd G4).
-
Why? These contain the active Pd(0)-Ligand species already formed (or easily generated), bypassing the sensitive activation step where poisoning often occurs [1].
Module 3: Operational Optimization
When ligands aren't enough: Process Engineering.
FAQ: Can I use additives to "mask" the triazole?
Q: I've heard of using Lewis Acids. Does this work for Pd-coupling? A: Yes, but with caution. This is the "Decoy Strategy."
-
Concept: Add a metal salt that binds to the triazole nitrogen more strongly than the Palladium does, but less strongly than the reagents required for transmetalation.
-
Recommendation: If the triazole is a substituent (not the nucleophile), adding Zn(OTf)₂ (0.1 - 0.5 equiv) can occupy the N-site.
-
Warning: Do not use this if your reaction relies on a basic mechanism (like Suzuki) where the Lewis Acid might neutralize the base required for boron activation.
Protocol: High-Concentration / Slow-Addition
If the product itself is the poison (autoinhibition), the concentration of free poison increases over time.
-
Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) .
-
Logic: Bimolecular oxidative addition rates scale with [Pd][Ar-X]. Poisoning often scales differently. High concentration favors the productive bimolecular step [2].
-
-
Slow Addition:
-
Load Catalyst, Base, and Boronic Acid in the flask.
-
Add the Triazole-Halide slowly via syringe pump (over 2-4 hours).
-
Result: Keeps the ratio of [Substrate]:[Pd] low, minimizing the statistical probability of forming the (Substrate)₂-Pd inactive species.
-
Module 4: C-H Activation Specifics
The hardest challenge: Direct functionalization.
Direct C-H arylation of triazoles often fails because the substrate binds "flat" to the metal, preventing the C-H bond from accessing the active site.
The "CMD" Solution
For C-H activation, you must switch to a Concerted Metalation-Deprotonation pathway.
-
Catalyst: Pd(OAc)₂ (Must be acetate source).[1]
-
Ligand: P(tBu)₃ or highly electron-rich phosphines.
-
Additive: Pivalic Acid (PivOH) 30 mol% .
Caption: Figure 2. Pivalic acid enables the CMD pathway, bypassing the N-bound dead end.
References
-
Buchwald, S. L., et al. (2013).[2] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[2][4][6]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006).[7] A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition.
-
Gevorgyan, V., et al. (2010). Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. Journal of the American Chemical Society.[2][4][6]
-
BenchChem Technical Support. (2025). Protocol 1: Testing Catalyst Susceptibility to Pyridine Poisoning.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. nobelprize.org [nobelprize.org]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zn(OTf)2-catalyzed intra- and intermolecular selenofunctionalization of alkenes under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tackling CO Poisoning with Single-Atom Alloy Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
Minimizing debromination side reactions in 3-bromo-triazole synthesis
A Guide to Minimizing Debromination Side Reactions
From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering debromination during the synthesis of 3-bromo-triazoles. These versatile heterocyclic motifs are crucial building blocks, and preventing the formation of the undesired des-bromo triazole is paramount for efficient downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of the parent (des-bromo) triazole in my crude reaction mixture after a Sandmeyer reaction. What is causing this?
The formation of the des-bromo triazole during a Sandmeyer-type reaction on a 3-amino-triazole is a classic case of a competing side reaction known as hydrodediazoniation (or debromination). This occurs when the intermediate aryl diazonium salt is reduced, replacing the diazonium group with a hydrogen atom instead of the desired bromine.
The core of the issue lies in the stability and reactivity of the triazole diazonium salt. The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2] A copper(I) salt catalyzes a single-electron transfer to the diazonium salt, which then loses N₂ gas to form an aryl radical.[2] This radical can then be trapped by a bromine atom from a copper(II) bromide species to yield the 3-bromo-triazole.
However, if the aryl radical abstracts a hydrogen atom from the solvent or another species in the reaction mixture before it can be trapped by bromine, the des-bromo triazole is formed. This pathway becomes more favorable under suboptimal conditions.
Q2: What are the most critical parameters to control during the Sandmeyer bromination of 3-amino-triazole to prevent debromination?
Controlling the reaction conditions with precision is the key to minimizing debromination. The two most critical stages are the initial diazotization and the subsequent copper-catalyzed substitution.
1. Diazotization Step (Formation of the Diazonium Salt):
-
Temperature: This is the single most important parameter. Aryl diazonium salts are thermally unstable.[3] The reaction must be maintained between 0-5 °C. Higher temperatures lead to premature decomposition of the diazonium salt, which can initiate radical chain reactions that favor debromination.
-
Acid Concentration: A sufficient excess of a strong, non-coordinating acid (like HBr) is crucial. It ensures the complete protonation of the amino group and stabilizes the resulting diazonium salt.
-
Rate of Nitrite Addition: Sodium nitrite solution should be added slowly and dropwise beneath the surface of the reaction mixture.[3] This prevents localized "hot spots" and avoids an excess of nitrous acid, which can also lead to unwanted side reactions. You can monitor for a slight excess of nitrous acid using starch-iodide paper (which will turn blue) to confirm the reaction is complete.[3]
2. Copper-Catalyzed Substitution Step:
-
Copper(I) Source: Use a fresh, high-quality source of copper(I) bromide (CuBr). The catalytic cycle relies on the Cu(I)/Cu(II) redox couple.
-
Temperature Control: After the stable diazonium salt is formed, it should be added slowly to the cold CuBr solution. A vigorous evolution of nitrogen gas should be observed.[3] Allowing the reaction to warm too quickly can lead to uncontrolled decomposition and side product formation. A gentle warming phase (e.g., 60-75 °C) after the initial reaction can help drive the substitution to completion.[3]
The following workflow diagram illustrates the decision-making process for troubleshooting a problematic Sandmeyer reaction.
Caption: Troubleshooting workflow for Sandmeyer bromination.
Q3: Are there alternative bromination methods that are less prone to debromination?
Yes, depending on the specific triazole core and its substituents, direct bromination can be a viable alternative to the Sandmeyer reaction.
-
Direct Electrophilic Bromination: For electron-rich triazole systems, direct bromination using reagents like N-Bromosuccinimide (NBS) or molecular bromine (Br₂) can be effective.[4][5] This method avoids the formation of the unstable diazonium intermediate altogether. However, regioselectivity can be an issue, and over-bromination is a potential side reaction.
-
Milder Brominating Agents: If molecular bromine is too harsh, milder alternatives like Pyridinium Tribromide (Py·Br₃) can be employed.[6] This solid reagent is safer to handle than liquid bromine and can offer improved selectivity.[6]
| Method | Reagents | Pros | Cons | Debromination Risk |
| Sandmeyer Reaction | 3-NH₂-Triazole, NaNO₂, HBr, CuBr | Versatile, well-established.[1] | Thermally sensitive, risk of debromination, uses copper.[3] | High if not optimized |
| Direct Bromination (NBS) | Triazole, NBS, Radical Initiator (optional) | Avoids diazonium salt, often milder conditions.[4] | Requires activated ring, potential regioselectivity issues. | Low |
| Direct Bromination (Br₂) | Triazole, Br₂, Solvent (e.g., Acetic Acid) | Strong brominating agent, readily available.[6] | Highly corrosive, can lead to over-bromination.[6] | Low |
| Pyridinium Tribromide | Triazole, Py·Br₃ | Solid, stable, and safer alternative to liquid bromine.[6] | Can be less reactive than Br₂.[6] | Low |
Q4: My 3-bromo-triazole product seems unstable during purification and storage. How can I prevent degradation?
3-Bromo-triazoles can be susceptible to degradation, especially under basic conditions or upon exposure to certain nucleophiles. The C-Br bond on an electron-deficient triazole ring can be labile.
-
Purification:
-
Chromatography: Use a minimally acidic or neutral silica gel for column chromatography. Pre-treating the silica with a small amount of a non-nucleophilic base like triethylamine in the eluent can sometimes prevent streaking and on-column degradation.
-
Extraction: During aqueous workup, avoid using strong bases like NaOH for neutralization. A milder base like sodium bicarbonate is preferable. Ensure all aqueous layers are thoroughly removed before concentrating the organic phase.
-
-
Storage:
-
Store the purified 3-bromo-triazole as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Refrigeration is recommended.
-
Avoid storing it in solution for extended periods, especially in nucleophilic solvents like methanol.
-
The diagram below illustrates the competing pathways that lead to the desired product versus the debrominated side product.
Caption: Competing reaction pathways in the Sandmeyer reaction.
Detailed Experimental Protocol: Optimized Sandmeyer Bromination
This protocol is designed to maximize the yield of 3-bromo-triazole while minimizing the formation of the des-bromo impurity.
Materials:
-
3-Amino-1,2,4-triazole (1.0 eq)
-
Hydrobromic Acid (48% aq., ~5-6 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Copper(I) Bromide (CuBr) (1.2 eq)
-
Deionized Water
-
Ice-salt bath
-
Starch-iodide paper
Procedure:
-
Preparation of Amine Salt Solution:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add 3-amino-1,2,4-triazole.
-
Add 48% hydrobromic acid.
-
Cool the resulting slurry to 0-5 °C using an ice-salt bath with vigorous stirring.
-
-
Diazotization:
-
In a separate beaker, prepare a solution of sodium nitrite in a minimal amount of cold deionized water.
-
Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred amine salt slurry. Crucially, maintain the internal temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C.
-
Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A positive test (the paper turns dark blue) indicates complete diazotization. If the test is negative, add a small amount more of the nitrite solution.
-
-
Copper-Catalyzed Substitution:
-
In a separate, larger flask, prepare a solution/suspension of copper(I) bromide in 48% hydrobromic acid. Cool this mixture to 0-5 °C in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution from Step 2 to the stirred CuBr mixture. A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the reaction from foaming over.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Gently heat the mixture (e.g., to 60 °C) for 1 hour to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography on silica gel or recrystallization as appropriate.
-
References
- Vertex AI Search. (n.d.). Bromination - Common Conditions - Common Organic Chemistry.
- BenchChem. (n.d.). A Comparative Guide to Brominating Agents for Organic Synthesis.
- Reddit. (2024, April 7). Bromination Solvent Alternative? r/AdvancedOrganic.
- Yadav, G., & Chaudhary, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1345–1371.
- Wikipedia. (n.d.). Sandmeyer reaction.
- ResearchGate. (2025, August 6). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid.
- CSIR-CSMCRI. (2025, August 8). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine.
- PMC. (n.d.). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation.
- BenchChem. (n.d.). Technical Support Center: Optimizing the Sandmeyer Reaction for 3'-Bromoacetophenone Synthesis.
- BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism.
- ResearchGate. (2015, January 21). What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide?
- Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles.
- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
- Sigma-Aldrich. (n.d.). 3-Bromo-1H-1,2,4-triazole | 7343-33-1.
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- ResearchGate. (2025, August 10). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- PMC. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- RSC Publishing. (2025, November 24). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review.
- Google Patents. (n.d.). US20140171658A1 - Methods for triazole synthesis.
- ResearchGate. (2021, January 19). New Methods for Synthesis of 1,2,3-Triazoles: A Review.
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
Sources
Validation & Comparative
Technical Guide: 13C NMR Characterization of 3-Bromo-1-ethyl-1H-1,2,4-triazole
The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 3-Bromo-1-ethyl-1H-1,2,4-triazole , designed for researchers in medicinal chemistry and structural elucidation.
Executive Summary & Application Context
3-Bromo-1-ethyl-1H-1,2,4-triazole is a critical intermediate in the synthesis of bioactive heterocycles, particularly for introducing the 1,2,4-triazole core into pharmaceutical scaffolds (e.g., via Suzuki-Miyaura coupling at the C3-Br position).
The primary challenge in working with this compound is regioisomerism . Alkylation of 3-bromo-1,2,4-triazole can occur at the N1 , N2 , or N4 positions, with N1 and N2 being the dominant pathways. 13C NMR is the definitive method for distinguishing the desired N1-ethyl product from the N2-ethyl impurity and the 5-bromo regioisomer.
This guide compares the spectroscopic signatures of these isomers to ensure precise structural assignment.
13C NMR Chemical Shift Data: Comparative Analysis
The following data consolidates experimental trends from analogous 3-bromo-1-alkyl-1,2,4-triazoles. The chemical shifts are reported in CDCl₃ (referenced to 77.16 ppm).
Table 1: Chemical Shift Assignment (3-Bromo-1-ethyl-1H-1,2,4-triazole)[1]
| Carbon Position | Chemical Shift ( | Signal Type | Structural Environment |
| C5 | 152.0 – 156.0 | CH (High Intensity) | Deshielded by adjacent N1 and N4; diagnostic for N1-substitution. |
| C3 | 136.0 – 140.0 | C-Br (Low Intensity) | Quaternary; shielded relative to C5 due to heavy atom effect of Br. |
| N-CH₂ (Ethyl) | 45.0 – 48.0 | CH₂ | Methylene attached to N1. |
| CH₃ (Ethyl) | 14.0 – 15.5 | CH₃ | Terminal methyl group. |
Table 2: Distinguishing Regioisomers via 13C NMR
A common pitfall is misidentifying the N2-alkylated isomer or the 5-bromo tautomer derivative.
| Isomer | C3 Shift ( | C5 Shift ( | Diagnostic Feature |
| 3-Bromo-1-ethyl (Target) | ~138 ppm (C-Br) | ~154 ppm (C-H) | Large |
| 3-Bromo-2-ethyl (N2-Isomer) | ~145 ppm (C-Br) | ~145 ppm (C-H) | Ring carbons often appear closer in shift; C5 is less deshielded than in N1-isomer. |
| 5-Bromo-1-ethyl (Regioisomer) | ~148 ppm (C-H) | ~130-135 ppm (C-Br) | Inverted Pattern: C-H is at C3; C-Br is at C5. C5-Br is significantly shielded. |
Technical Insight: In N1-substituted 1,2,4-triazoles, the C5 proton/carbon is significantly more deshielded than the C3 position due to the specific electron density distribution caused by the N1 substituent. If your major ring CH signal is >150 ppm, it supports N1-substitution.
Structural Elucidation Logic
The following diagram illustrates the decision-making process for assigning the structure based on NMR data.
Figure 1: Logic flow for distinguishing triazole regioisomers using 13C NMR.
Experimental Protocols
A. Synthesis (Regioselective Alkylation)
To maximize the yield of the N1-ethyl isomer over the N2-isomer, use a base that promotes thermodynamic control or specific steric interactions.
-
Reagents: 3-Bromo-1H-1,2,4-triazole (1.0 eq), Ethyl Iodide (1.2 eq), K₂CO₃ (2.0 eq).
-
Solvent: DMF (Dimethylformamide) or Acetonitrile. Note: DMF often favors N1 alkylation slightly more than acetone.
-
Procedure:
-
Dissolve 3-bromo-1,2,4-triazole in anhydrous DMF.
-
Add K₂CO₃ and stir for 15 min at RT.
-
Add Ethyl Iodide dropwise at 0°C.
-
Warm to RT and stir for 4-12 hours.
-
Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with LiCl solution (to remove DMF).
-
-
Purification: Column chromatography (Hexane:EtOAc). The N1-isomer is typically more polar (elutes later) than the N2-isomer on silica gel, though this can vary by substituent.
B. NMR Acquisition Parameters
For definitive assignment, ensure sufficient relaxation time for the quaternary C-Br carbon.
-
Instrument: 400 MHz or higher (100 MHz for 13C).
-
Solvent: CDCl₃ (preferred for resolution) or DMSO-d6 (if solubility is an issue).
-
Pulse Sequence: zgpg30 (Proton-decoupled).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The C3-Br carbon has a long T1 relaxation time; a short D1 may suppress this signal, leading to confusion.
-
Scans: Minimum 512 scans for clear quaternary carbon detection.
Mechanistic & Structural Validation
The regioselectivity of 1,2,4-triazole alkylation is governed by the tautomeric equilibrium of the starting material. 3-Bromo-1,2,4-triazole exists in equilibrium between the 1H, 2H, and 4H tautomers.
-
N1-Alkylation (Major): Proceeds via the most nucleophilic nitrogen in the anionic species. The resulting 3-bromo-1-ethyl product has a "benzenoid-like" conjugation which is thermodynamically stable.
-
HMBC Confirmation: To absolutely confirm the structure without relying solely on shifts:
-
Look for a 3-bond correlation (HMBC) from the N-CH₂ protons (~4.2 ppm) to the C5 ring carbon (~154 ppm).
-
If the N-CH₂ correlates to a carbon at ~145 ppm (C3/C5 average), suspect N2-alkylation.
-
Synthesis & Pathway Diagram
Figure 2: Alkylation pathways and resulting chemical shift indicators.
References
-
Regioselectivity in Triazole Alkylation
- Study of alkylation patterns in 3-substituted-1,2,4-triazoles.
-
Source:
-
NMR Data for 1,2,4-Triazole Derivatives
- 13C NMR spectral characteristics of 1,2,4-triazole cores.
-
Source:
-
Synthesis of 3-Bromo-1-substituted-1,2,4-triazoles
- Detailed protocols for N1-alkylation and characteriz
-
Source:
-
General 13C NMR Shift Database
- Base values for triazole rings.
-
Source:
Sources
A Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Iodo-1,2,4-Triazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone for the development of novel therapeutic agents. Its prevalence in FDA-approved drugs underscores its significance. The functionalization of this privileged heterocycle, particularly at the C3 position, is a critical step in the synthesis of diverse compound libraries for drug discovery programs. This guide provides an in-depth comparative analysis of the reactivity of two key building blocks: 3-bromo-1,2,4-triazole and 3-iodo-1,2,4-triazole. We will explore their performance in three of the most powerful cross-coupling reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
The Fundamental Difference: Carbon-Halogen Bond Dissociation Energy
The generally accepted trend in reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This is primarily attributed to the difference in the carbon-halogen bond dissociation energies (BDEs). The C-I bond is weaker than the C-Br bond, making the initial, and often rate-determining, oxidative addition step of the catalytic cycle more facile for the iodo-substituted compound.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~213 |
| C-Br | ~285 |
This fundamental energetic difference translates to tangible variations in reaction kinetics and required conditions, which we will explore in the context of specific transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and a boronic acid or its ester.
For instance, in the synthesis of 1,3-diarylated 1,2,4-triazoles, the C3-arylation of an N-arylated 3-bromo-1,2,4-triazole was achieved using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a 1,4-dioxane/water mixture under reflux conditions, affording excellent yields.[1] Given the higher reactivity of the C-I bond, it is anticipated that the corresponding reaction with a 3-iodo-1,2,4-triazole derivative would proceed more readily, potentially at a lower temperature or with a lower catalyst loading.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-aryl-3-bromo-1,2,4-triazole | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | Reflux | 15 | 95[1] |
| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O/EtOH | 130 | 4-12 | High[2] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a crucial transformation for the synthesis of many biologically active molecules and functional materials.
The enhanced reactivity of iodides is particularly pronounced in the Sonogashira reaction. While copper-free Sonogashira couplings have been developed for both aryl bromides and iodides, the reactions with aryl iodides generally proceed under milder conditions and with a broader substrate scope.[3] For example, a copper-free, palladium-mediated Sonogashira coupling has been reported for a 6-(iodomethyl)-2-methylthiazolo[3,2-b][4][5][6]triazole derivative at 70°C in DMF, affording good yields.[3]
Table 2: Representative Sonogashira Coupling Conditions
| Substrate | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) |
| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp |
| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Reflux |
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, a common motif in pharmaceuticals.[6] Similar to other palladium-catalyzed cross-couplings, the reactivity of the aryl halide follows the order I > Br > Cl.[7] This means that 3-iodo-1,2,4-triazole is expected to be a more reactive substrate than 3-bromo-1,2,4-triazole in this transformation.
This higher reactivity can be advantageous, potentially allowing for the use of less reactive amines, lower catalyst loadings, or milder bases. For instance, while strong bases like sodium tert-butoxide are commonly employed, the enhanced reactivity of an iodide might permit the use of weaker, more functional-group-tolerant bases such as cesium carbonate or potassium phosphate.
Table 3: Representative Buchwald-Hartwig Amination Conditions
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Bromo-aromatic | Aniline (1.5 equiv.) | Pd(OAc)₂ (0.05) | BINAP (0.08) | Cs₂CO₃ (10 equiv.) | Toluene | 110[4] |
| Aryl Bromide | Amine (1.2 equiv.) | Pd₂(dba)₃ (0.02 Pd) | SIPr.HCl (0.04) | LHMDS (1.5 equiv.) | THF | 22[5] |
Experimental Protocols
Synthesis of Precursors
The synthesis of both 3-bromo- and 3-iodo-1,2,4-triazole typically starts from the commercially available 3-amino-1,2,4-triazole.
Diagram of Synthesis Pathway
Synthesis of 3-bromo- and 3-iodo-1,2,4-triazole.
Step-by-Step Synthesis of 3-Iodo-1,2,4-triazole (via a Sandmeyer-type reaction):
-
Diazotization: To a stirred suspension of 3-amino-1,2,4-triazole (1.0 equiv.) in an aqueous solution of hydroiodic acid (HI) at 0-5 °C, a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in water is added dropwise, maintaining the temperature below 5 °C.
-
Iodination: The resulting diazonium salt solution is then added portion-wise to a solution of potassium iodide (KI, 1.5 equiv.) in water.
-
Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate), washed with sodium thiosulfate solution to remove any remaining iodine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization to afford 3-iodo-1,2,4-triazole.
Cross-Coupling Protocols
The following are generalized protocols that can be adapted for both 3-bromo- and 3-iodo-1,2,4-triazole. Note that reactions with the iodo-substrate may proceed under milder conditions (e.g., lower temperature, shorter reaction time).
Diagram of a General Cross-Coupling Workflow
A typical cross-coupling experimental workflow.
General Procedure for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the 3-halo-1,2,4-triazole (1.0 equiv.), the boronic acid or its ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 h).
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling:
-
To a Schlenk flask, add the 3-halo-1,2,4-triazole (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) until completion.
-
After completion, filter the reaction mixture through a pad of Celite, and concentrate the filtrate.
-
Purify the residue by column chromatography.
General Procedure for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the 3-halo-1,2,4-triazole (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv.).
-
Add the amine (1.1-1.2 equiv.) and a degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) for the necessary time.
-
After cooling, dilute the mixture with an organic solvent and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The choice between 3-bromo- and 3-iodo-1,2,4-triazole as a synthetic building block will depend on a variety of factors, including cost, availability, and the specific requirements of the desired transformation.
-
3-Iodo-1,2,4-triazole is the more reactive substrate, offering the potential for milder reaction conditions, shorter reaction times, and broader substrate scope. This is particularly advantageous when dealing with sensitive functional groups or when striving for high efficiency in multi-step syntheses.
-
3-Bromo-1,2,4-triazole is generally more stable and less expensive. While it may require more forcing conditions to achieve comparable reactivity to its iodo counterpart, it remains a highly valuable and widely used building block in medicinal chemistry.
For challenging couplings or in cases where maximizing yield and minimizing side reactions is paramount, the use of 3-iodo-1,2,4-triazole is recommended. However, for more routine transformations and on a larger scale where cost is a significant consideration, 3-bromo-1,2,4-triazole often provides a satisfactory and more economical option. A thorough understanding of the reactivity profiles of both these key intermediates empowers the medicinal chemist to make informed decisions in the design and execution of efficient synthetic routes toward novel therapeutic agents.
References
Sources
- 1. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Safety Operating Guide
3-Bromo-1-ethyl-1H-1,2,4-triazole proper disposal procedures
This technical guide details the proper disposal procedures for 3-Bromo-1-ethyl-1H-1,2,4-triazole , a halogenated nitrogen heterocycle used frequently in medicinal chemistry as a scaffold for drug development.
Advisory: This compound is a halogenated organic . Its disposal requires strict segregation from non-halogenated solvents to prevent the formation of toxic byproducts (e.g., dioxins, acid gases) during downstream incineration.
Chemical Hazard Profile & Pre-Disposal Characterization
Before initiating disposal, you must understand the chemical behaviors that dictate the waste stream. 3-Bromo-1-ethyl-1H-1,2,4-triazole possesses a bromine atom and a nitrogen-rich triazole core.[1]
| Property | Description | Critical Disposal Implication |
| Chemical Class | Halogenated Nitrogen Heterocycle | Must be incinerated with scrubbers. Combustion generates Hydrogen Bromide (HBr) and Nitrogen Oxides ( |
| Reactivity | Stable, nucleophilic aromatic core | Incompatible with strong oxidizers. Do not co-mingle with peroxides or nitric acid in waste streams to avoid exothermic decomposition. |
| Toxicity | Acute Toxicant / Irritant | Zero-discharge. Absolutely no disposal down drains or evaporation in fume hoods. |
| Physical State | Low-melting solid or liquid | Secondary Containment required. Leaks can rapidly contaminate porous surfaces. |
The Causality of Segregation: You must segregate this waste into "Halogenated Organic" streams. If mixed with general organic waste (non-halogenated), the entire volume must be treated as halogenated, significantly increasing disposal costs and environmental processing complexity. During incineration, the bromine atom converts to HBr gas; if the incinerator lacks specific acid-gas scrubbers, this results in the release of corrosive acid rain precursors.
Immediate Safety & PPE Requirements
Treat all waste containing this compound as a source of hazardous contact and inhalation exposure.
-
Respiratory: Work within a certified chemical fume hood. If handling large solid quantities outside a hood, use an N95 or P100 particulate respirator.
-
Dermal: Double-gloving is recommended.
-
Inner Glove: Nitrile (4 mil).
-
Outer Glove: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling.
-
-
Ocular: Chemical splash goggles.[2] Standard safety glasses are insufficient for liquid waste pouring.
Step-by-Step Disposal Workflow
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes personnel risk.
Step 1: Waste Segregation
Isolate the chemical from incompatible streams immediately.
-
DO NOT MIX WITH: Strong acids (e.g., Sulfuric acid), Oxidizers (e.g., Permanganates), or Aqueous basic waste.
-
DESIGNATED STREAM: "Halogenated Organic Waste."
Step 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.
-
Why: HDPE is resistant to organic solvents and physical impact. Glass is acceptable but poses a breakage risk.
-
-
Closure: Screw-top cap with a Teflon (PTFE) liner to prevent solvent swelling and leakage.
Step 3: Packaging & Labeling
-
Transfer: Pour liquid waste via a funnel to prevent bottle-neck accumulation. For solids, dissolve in a minimal amount of compatible solvent (e.g., Dichloromethane or Acetone) if required by your facility, or dispose of the solid container directly.
-
Labeling: Attach a hazardous waste tag before adding waste.[3]
-
Constituents: List "3-Bromo-1-ethyl-1H-1,2,4-triazole" explicitly. Do not use abbreviations.
-
Hazard Checkboxes: Mark "Toxic" and "Irritant."
-
Step 4: Storage & Handoff
-
Store in a Secondary Containment Tray (polypropylene) inside a flammable storage cabinet or satellite accumulation area.
-
Time Limit: Most regulations (e.g., US EPA) require removal within 90 days (for large quantity generators) or 180 days (for small quantity generators) of the start date.
Disposal Logic Visualization
The following diagram outlines the decision matrix for handling this specific chemical waste.
Figure 1: Operational workflow for the segregation and disposal of halogenated triazole waste.
Emergency Spill Response
If a spill occurs during the disposal transfer:
-
Evacuate & Ventilate: Clear the immediate area.[2][4][5] If outside a fume hood, increase lab ventilation.
-
PPE Upgrade: Wear vapor-protective respiratory gear if the spill is significant (>100 mL) and volatile.
-
Containment: Surround the spill with vermiculite or chemically inert absorbent pads . Do not use paper towels (combustible).
-
Neutralization: There is no simple neutralization for this organic halide. Absorb, sweep, and place materials into a wide-mouth jar labeled "Hazardous Waste - Debris (Halogenated)."
-
Decontamination: Wash the surface with a soap/water solution twice. Collect all wash water as hazardous waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139000, 3-Bromo-1H-1,2,4-triazole (Analogous Core Structure). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Segregation and Management. Retrieved from [Link]
Sources
Technical Guide: Personal Protective Equipment & Handling Protocols for 3-Bromo-1-ethyl-1H-1,2,4-triazole
Executive Safety Summary
Compound: 3-Bromo-1-ethyl-1H-1,2,4-triazole CAS: 7343-33-1 Physical State: Solid (Crystalline powder) Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Acute Toxicity (Oral - H302).
The Bottom Line: This compound is a halogenated nitrogen heterocycle. While not classified as a Category 1 carcinogen, its structural motif (alkylated triazole with a bromine leaving group) suggests potential biological reactivity via alkylation mechanisms. Treat all dust as a sensitizing agent. Operations must occur inside a fume hood.
The "Why": Mechanistic Risk Assessment
To ensure safety, we must understand the chemical behavior, not just the GHS codes.
-
Halogen Reactivity: The C-Br bond on the triazole ring is a functional handle for cross-coupling (e.g., Suzuki-Miyaura). In a biological context, this reactivity implies the compound can potentially form covalent bonds with nucleophilic residues (cysteine/lysine) in proteins, leading to contact dermatitis or sensitization.
-
Nitrogen-Rich Dust: Triazoles are prone to static charge accumulation. When weighing the dry solid, electrostatic repulsion can cause "fly-away" dust, significantly increasing the risk of inhalation exposure (H335) and surface contamination.
-
Solubility Profile: Likely soluble in organic solvents (DMSO, DCM, Methanol). Once dissolved, the risk shifts from inhalation to rapid dermal absorption.
PPE Matrix: Layered Defense System
The following matrix prescribes PPE based on the specific state of matter during handling.
| Protection Zone | PPE Requirement | Technical Specification & Rationale |
| Dermal (Hands) | Double Nitrile Gloves | Inner: 4 mil (0.10mm) Nitrile (High dexterity).Outer: 5-8 mil Nitrile (Chemical barrier).Rationale: Halogenated heterocycles can permeate thin nitrile. The outer glove is sacrificial; change immediately upon splash. |
| Ocular/Face | Chemical Splash Goggles | ANSI Z87.1 compliant. Rationale: Safety glasses are insufficient. As a solid, dust can bypass side-shields. As a solution, splashes are corrosive to corneal tissue. |
| Respiratory | Engineering Control | Primary: Certified Chemical Fume Hood (Face velocity: 80-100 fpm).Secondary (if outside hood): N95 or P100 particulate respirator.Rationale: H335 classification mandates preventing alveolar exposure. |
| Body | Lab Coat + Apron | Standard: Cotton/Poly lab coat (buttoned).Add-on: Tyvek sleeves or apron if handling >5g.Rationale: Prevents migration of dust onto street clothes. |
Operational Protocols
Phase A: Weighing & Solid Handling (Critical Step)
The highest risk of exposure occurs during the transfer of the dry solid due to static generation.
-
Static Mitigation: Place an ionizing bar or anti-static gun near the balance inside the fume hood. If unavailable, wipe the spatula and weighing boat with an anti-static wipe before use.
-
The "Tunnel" Technique: Do not weigh on an open bench. Weigh inside the hood. If the balance draft shield is used, ensure hands are withdrawn slowly to prevent air turbulence from ejecting powder.
-
Decontamination: Immediately wipe down the balance area with a wet tissue (solvent-dampened) after weighing. Dry dusting spreads the chemical; wet wiping captures it.
Phase B: Reaction Setup & Solubilization
-
Solvent Addition: Add solvent slowly down the side of the reaction vessel to minimize aerosolization of the powder.
-
Inerting: While not strictly pyrophoric, flushing the headspace with Nitrogen/Argon is recommended to prevent moisture absorption, which can cause hydrolysis and release acidic byproducts (HBr) over time.
Phase C: Spill Management[1]
-
Solid Spill: Do NOT sweep. Cover with wet paper towels to dampen, then scoop into a hazardous waste bag.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as brominated compounds can react exothermically with certain organics under stress.
Disposal Strategy: Environmental Compliance
Improper disposal of brominated aromatics is a common audit failure.
-
Segregation: This compound must go into the Halogenated Organic Waste stream.[1]
-
Why? Incinerating halogenated compounds produces Hydrogen Bromide (HBr) gas. Specialized incinerators with acid scrubbers are required to neutralize these emissions.
-
-
Do Not Mix: Never mix with "Non-Halogenated" solvents (e.g., Acetone, Hexane) unless your facility explicitly allows commingled waste. Mixing dilutes the halogen content but complicates the recycling/destruction process.
-
Container Labeling: Label clearly as "Contains Organic Bromides."
Visualized Workflow (DOT Diagram)
The following diagram outlines the logical decision tree for handling CAS 7343-33-1, ensuring no step is missed.
Figure 1: Decision logic for safe handling and disposal of brominated triazoles.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23891 (Related Structure: 3-Ethyl-1,2,4-triazole) & Brominated derivatives. PubChem.[2] [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 3-bromo-1H-1,2,4-triazole (CAS 7343-33-1). ECHA.[2] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
